methanone CAS No. 1114850-38-2](/img/structure/B2632027.png)

[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl](phenyl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

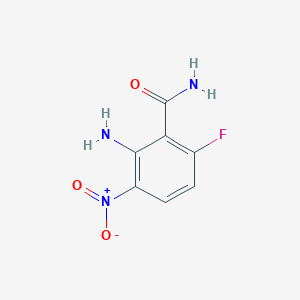

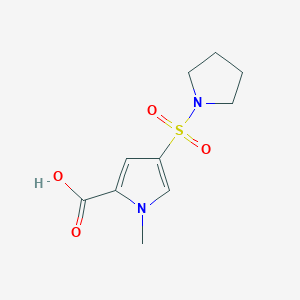

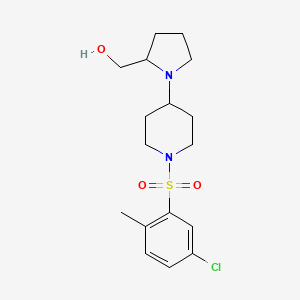

“1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone” is a chemical compound with the molecular formula C23H26N2O6S . It contains a trimethoxyphenyl (TMP) group, which is a six-membered electron-rich ring and is a critical and valuable core of a variety of biologically active molecules .

科学的研究の応用

Synthetic Methods and Structural Characterization

- Synthetic Approaches and Side Products : Research includes the synthesis of related benzothiazinone derivatives, which are candidates for new anti-tuberculosis drugs. The structural characterization of a side product in benzothiazinone synthesis highlights the chemical complexity and potential of this class for therapeutic applications (Eckhardt et al., 2020).

Biological Activity

- Antiproliferative and Vascular Disrupting Agents : Benzophenones derivatives related to the query compound have shown significant antiproliferative activity against cancer cells and potential as vascular disrupting agents. This suggests the chemical scaffold's utility in developing new anticancer strategies (Chang et al., 2014).

Antimicrobial and Antioxidant Properties

Antimicrobial and Analgesic Activities : Derivatives of 1,4-benzothiazin have been synthesized and evaluated for their antimicrobial and analgesic activities. These compounds have shown pronounced activity, indicating their potential in medicinal chemistry (Jayanna et al., 2013).

Antioxidant Properties : Investigations into the antioxidant properties of related compounds, such as (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone derivatives, have revealed significant antioxidant power, underscoring the potential of these molecules for use due to their antioxidant capabilities (Çetinkaya et al., 2012).

Anticancer Potential

- Inhibition of Tubulin Polymerization and Apoptosis Induction : A phenstatin family compound, closely related to the query molecule, has been found to inhibit tubulin polymerization, induce G2/M cell cycle arrest, and trigger apoptosis in leukemia cells. This study suggests the compound's mechanism of action and its potential as an anticancer agent (Magalhães et al., 2013).

作用機序

Target of Action

The compound 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone is a complex molecule that contains two functional groups: the trimethoxyphenyl (TMP) group and the 1,2,4-benzothiadiazine-1,1-dioxide ring . The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, it inhibits tubulin by fitting into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction disrupts the normal function of tubulin, leading to the inhibition of cell division and growth, particularly in cancer cells .

Biochemical Pathways

The 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone affects various biochemical pathways due to its multi-targeting nature . For instance, by inhibiting tubulin, it disrupts the microtubule dynamics, which is crucial for cell division . By inhibiting Hsp90, it disrupts the proper folding and function of several client proteins, many of which are involved in signal transduction, cell cycle regulation, and apoptosis .

Pharmacokinetics

Based on the known properties of similar compounds, it can be hypothesized that it may have good bioavailability and can be metabolized by the liver .

Result of Action

The molecular and cellular effects of 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone’s action are primarily related to its anti-cancer effects . By inhibiting key proteins involved in cell division and growth, it can effectively halt the proliferation of cancer cells . Furthermore, by disrupting the function of proteins involved in signal transduction and apoptosis, it can induce cell death in cancer cells .

Action Environment

The action, efficacy, and stability of 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone can be influenced by various environmental factors. These can include the pH of the environment, the presence of other drugs or substances, and the specific characteristics of the target cells . .

生化学分析

Biochemical Properties

1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to inhibit the activity of thioredoxin reductase (TrxR) and heat shock protein 90 (Hsp90), both of which are critical for maintaining cellular redox balance and protein folding, respectively . Additionally, it interacts with tubulin, thereby affecting microtubule dynamics and cell division .

Cellular Effects

The effects of 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and generating reactive oxygen species (ROS) . Furthermore, it modulates the expression of key oncogenes such as KRAS and MAP2K, thereby inhibiting cancer cell proliferation .

Molecular Mechanism

At the molecular level, 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone exerts its effects through several mechanisms. It binds to the colchicine binding site on tubulin, preventing tubulin polymerization and leading to cell cycle arrest . Additionally, the compound inhibits the activity of Hsp90 and TrxR by binding to their active sites, thereby disrupting their function . These interactions result in the accumulation of misfolded proteins and oxidative stress, ultimately leading to cell death.

Temporal Effects in Laboratory Settings

The stability and degradation of 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone have been studied extensively in laboratory settings. The compound is relatively stable under physiological conditions but can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to the compound can result in sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

In animal models, the effects of 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone vary with dosage. At low doses, the compound exhibits potent anticancer activity with minimal toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a narrow therapeutic window for the compound’s safe and effective use .

Metabolic Pathways

1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to accumulate in certain tissues, such as the liver and kidneys, where it exerts its therapeutic effects . Its localization and accumulation are influenced by factors such as tissue perfusion and the presence of specific transporters .

Subcellular Localization

The subcellular localization of 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cellular components . It can also be found in the mitochondria, where it induces mitochondrial dysfunction and apoptosis . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .

特性

IUPAC Name |

[1,1-dioxo-4-(3,4,5-trimethoxyphenyl)-1λ6,4-benzothiazin-2-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO6S/c1-29-19-13-17(14-20(30-2)24(19)31-3)25-15-22(23(26)16-9-5-4-6-10-16)32(27,28)21-12-8-7-11-18(21)25/h4-15H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVCAFXOJJKEKQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

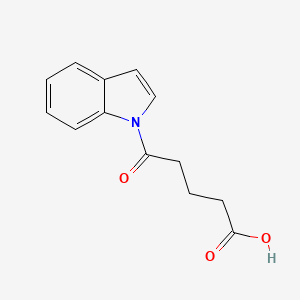

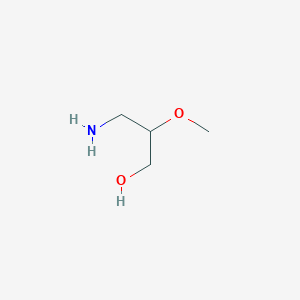

![[5-(2-Methoxy-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2631945.png)

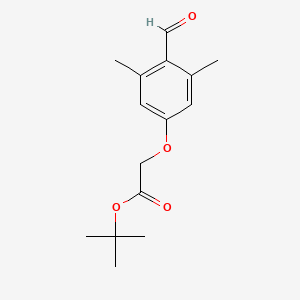

![3-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]propanoic acid](/img/structure/B2631955.png)

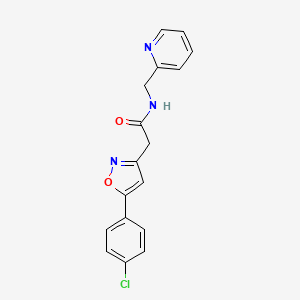

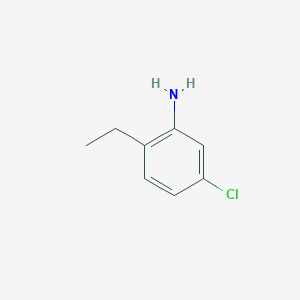

![3-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2631959.png)